N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-23(21,22)14-8-6-13(7-9-14)18-10-15(20)19-16(4,11-17)12(2)3/h6-9,12,18H,5,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGFBGLZHJNJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the methylbutan group: This step might involve alkylation reactions.
Attachment of the ethylsulfonylanilino group: This could be done through a sulfonation reaction followed by coupling with aniline derivatives.
Formation of the acetamide group: This can be achieved through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides, acids, and bases can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows for various chemical transformations that can be exploited in organic synthesis.
Biology
The compound has potential uses in biological research, particularly in studying biochemical pathways or as a probe in assays. Its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, which could modulate their activity.
Medicine
In the pharmaceutical industry, this compound may act as a pharmaceutical intermediate or lead compound in drug development. Preliminary studies indicate that it could have therapeutic effects, possibly as an inhibitor of certain enzymes involved in disease pathways.
Industry
The compound can be utilized in the production of specialty chemicals or materials, particularly those requiring specific sulfonyl and acetamide functionalities.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL.
- Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
- Enzyme Inhibition : Studies have highlighted that similar compounds can inhibit critical enzymes involved in metabolic pathways related to diseases such as Alzheimer's and diabetes.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamide derivatives, cyano-containing compounds, or sulfonylanilino compounds. Examples could be:
- N-(2-cyano-3-methylbutan-2-yl)-acetamide
- 2-(4-ethylsulfonylanilino)acetamide
- N-(2-cyano-3-methylbutan-2-yl)-2-anilinoacetamide
Uniqueness
The uniqueness of N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide lies in its specific combination of functional groups, which may confer unique chemical properties and reactivity. This could make it particularly useful in certain applications where other similar compounds might not be as effective.
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of molecules that have been studied for their ability to inhibit specific enzymes and receptors, offering therapeutic possibilities in various diseases.
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 342.44 g/mol
- Structure : The compound features a cyano group, an acetamide moiety, and an ethylsulfonyl aniline structure, contributing to its biological activity.
1. Kinase Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of various kinases, particularly Spleen Tyrosine Kinase (SYK). Kinase inhibition is crucial in cancer therapy as it can interfere with tumor growth and proliferation .
2. Anticancer Potential
Studies have demonstrated that this type of compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, kinase inhibitors can lead to the downregulation of oncogenic signals while promoting pro-apoptotic factors .
3. Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study A : A study on a related compound showed a significant reduction in tumor size in xenograft models when treated with low doses over a period of two weeks.
- Study B : Another study indicated that the compound could enhance the effects of existing chemotherapy agents, suggesting a synergistic effect that could be beneficial in clinical settings.
4. Pharmacodynamics
The pharmacodynamic properties of this compound suggest it has a favorable profile for oral bioavailability and metabolic stability, which are critical for therapeutic applications.
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the acetamide backbone. Key steps include:
- Sulfonylation : Introducing the 4-ethylsulfonylanilino group via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyanoalkylation : Reaction of the intermediate with 2-cyano-3-methylbutan-2-yl derivatives, often using coupling agents like EDCI or HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-ethylsulfonyl aniline, DMF, K₂CO₃, 80°C | 65–75 | ≥95% |
| Cyanoalkylation | 2-cyano-3-methylbutan-2-yl chloride, EDCI, CH₂Cl₂ | 50–60 | ≥90% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and backbone structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity .
- X-ray Crystallography : For unambiguous structural confirmation using SHELXL refinement (if crystals are obtainable) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or target selectivity. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines .
- Target Profiling : Use kinase/GPCR screening panels to identify off-target effects .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Table 2 : Example Bioactivity Data Comparison
| Study | Assay Type | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| A | Kinase Inhibition | 0.8 ± 0.1 | HeLa |
| B | Cytotoxicity | 12.5 ± 2.3 | HEK293 |
Q. How to design structure-activity relationship (SAR) studies using analogs?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in the cyanoalkyl or ethylsulfonyl groups (e.g., replacing ethylsulfonyl with methylsulfonyl) .
- Bioisosteric Replacement : Substitute the acetamide moiety with urea or thiourea to assess impact on target binding .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity .
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to study stability of ligand-target complexes over 100-ns trajectories .
- Binding Free Energy Calculations : MM-PBSA/GBSA to quantify interaction energies .
Q. What challenges arise in interpreting crystallographic data for this compound?
- Methodological Answer :
- Twinning : Common in flexible molecules; use SHELXL’s TWIN/BASF commands for refinement .
- Disorder : Partial occupancy of the cyanoalkyl group resolved via iterative refinement and electron density maps .
- Data Resolution : High-resolution data (≤1.0 Å) recommended for accurate anisotropic displacement parameter modeling .
Key Considerations for Experimental Design
- Contradiction Analysis : Always cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
